molecular formula C14H13ClN2O4S B2892149 4-chloro-N-ethyl-3-nitro-N-phenylbenzene-1-sulfonamide CAS No. 380335-72-8

4-chloro-N-ethyl-3-nitro-N-phenylbenzene-1-sulfonamide

Cat. No.: B2892149
CAS No.: 380335-72-8
M. Wt: 340.78
InChI Key: ZQNDSTJXPOGQQT-UHFFFAOYSA-N
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Description

4-chloro-N-ethyl-3-nitro-N-phenylbenzene-1-sulfonamide is a chemical compound with the molecular formula C14H13ClN2O4S and a molecular weight of 340.79 g/mol . It is known for its applications in various fields of scientific research, including chemistry, biology, and medicine.

Preparation Methods

The synthesis of 4-chloro-N-ethyl-3-nitro-N-phenylbenzene-1-sulfonamide typically involves the nitration of N-ethyl-N-phenylbenzenesulfonamide followed by chlorination. The reaction conditions often include the use of concentrated nitric acid and sulfuric acid for nitration, and chlorine gas or a chlorinating agent for the chlorination step . Industrial production methods may involve similar steps but on a larger scale with optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

4-chloro-N-ethyl-3-nitro-N-phenylbenzene-1-sulfonamide undergoes various chemical reactions, including:

Common reagents used in these reactions include hydrogen gas, metal hydrides, and nucleophiles like amines or thiols. The major products formed depend on the specific reaction and conditions used.

Scientific Research Applications

4-chloro-N-ethyl-3-nitro-N-phenylbenzene-1-sulfonamide is utilized in various scientific research applications:

Mechanism of Action

The mechanism of action of 4-chloro-N-ethyl-3-nitro-N-phenylbenzene-1-sulfonamide involves its interaction with specific molecular targets. The nitro group can participate in redox reactions, while the sulfonamide group can interact with enzymes and proteins, potentially inhibiting their activity. The exact pathways and molecular targets depend on the specific application and context of use .

Comparison with Similar Compounds

4-chloro-N-ethyl-3-nitro-N-phenylbenzene-1-sulfonamide can be compared with similar compounds such as:

    4-chloro-3-nitrobenzenesulfonamide: Lacks the N-ethyl and N-phenyl groups, making it less complex.

    N-ethyl-N-phenylbenzenesulfonamide: Lacks the nitro and chloro groups, resulting in different reactivity and applications.

    4-chloro-N-ethylbenzenesulfonamide: Lacks the nitro group, affecting its redox properties.

Properties

IUPAC Name

4-chloro-N-ethyl-3-nitro-N-phenylbenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13ClN2O4S/c1-2-16(11-6-4-3-5-7-11)22(20,21)12-8-9-13(15)14(10-12)17(18)19/h3-10H,2H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZQNDSTJXPOGQQT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(C1=CC=CC=C1)S(=O)(=O)C2=CC(=C(C=C2)Cl)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13ClN2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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